molecular formula C19H21N3O4 B3636436 [4-(2-METHOXYPHENYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE

[4-(2-METHOXYPHENYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE

Cat. No.: B3636436
M. Wt: 355.4 g/mol
InChI Key: PESXHAHKTNZJRN-UHFFFAOYSA-N
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Description

4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 2-methoxyphenylpiperazine with 3-methyl-2-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: : The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Medicine: : The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with adrenergic receptors .

Industry: : It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects primarily through interaction with adrenergic receptors, particularly the alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and other tissues . The binding of the compound to these receptors can either activate or inhibit their function, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also interacts with adrenergic receptors.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia, also targets alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.

Uniqueness: : 4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its methoxy and nitro groups can influence its binding affinity and selectivity for adrenergic receptors, potentially leading to unique therapeutic effects .

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(3-methyl-2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-14-6-5-7-15(18(14)22(24)25)19(23)21-12-10-20(11-13-21)16-8-3-4-9-17(16)26-2/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESXHAHKTNZJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-METHOXYPHENYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE
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[4-(2-METHOXYPHENYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE
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[4-(2-METHOXYPHENYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE
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[4-(2-METHOXYPHENYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE
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[4-(2-METHOXYPHENYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE

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